DL-2-Cyanophenylglycine
CAS No.: 64377-71-5
Cat. No.: VC7859911
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64377-71-5 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 2-(2-cyanoanilino)acetic acid |
| Standard InChI | InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) |
| Standard InChI Key | KLDARDDDCUWMJE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C#N)NCC(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)NCC(=O)O |
Introduction
Chemical Identity and Structural Properties
DL-2-Cyanophenylglycine (C₉H₈N₂O₂) features a molecular weight of 176.17 g/mol and exists as a white to pale yellow solid under standard conditions . The para-cyano group on the phenyl ring enhances electron-withdrawing characteristics, influencing both reactivity and intermolecular interactions. Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | 237°C (decomposition) | |
| Density | 1.30 ± 0.1 g/cm³ | |
| Solubility | Slight in DMSO, MeOH, CH₂Cl₂ | |
| pKa | 3.81 ± 0.10 | |
| Boiling Point (Predicted) | 447.2 ± 30.0°C |
The chiral center at the α-carbon (C2) gives rise to D- and L-enantiomers, though most applications utilize the racemic DL-form . X-ray crystallography reveals planar geometry at the amino nitrogen, with intramolecular hydrogen bonding between the carboxylic acid and cyano groups stabilizing the structure .
Synthetic Methodologies
Alternative Approaches
Friedel-Crafts alkylation strategies using methyl acetamidoacrylate have been explored for related α-aryl glycines , though DL-2-cyanophenylglycine synthesis specifically favors the hydrogenation route due to regioselectivity challenges in electrophilic aromatic substitution.
Pharmaceutical Applications
Dabigatran Etexilate Intermediate
As Dabigatran Intermediate 2 , DL-2-cyanophenylglycine contributes to the thrombin inhibitor’s carboxamide moiety. The cyano group’s electronic effects facilitate nucleophilic displacement during esterification steps, critical for prodrug activation in vivo .
LSD1 Inhibition in Oncology
Derivatives like (4-cyanophenyl)glycinamide demonstrate reversible inhibition of lysine-specific demethylase 1 (LSD1), a therapeutic target in acute myeloid leukemia . Compound 32 (Kd = 32 nM, EC₅₀ = 0.67 μM) shows reduced hERG channel affinity compared to earlier inhibitors, mitigating cardiac toxicity risks . Mechanistic studies indicate:
Emerging Research Directions
Dual LSD1/HDAC Inhibitors
Hybrid molecules incorporating DL-2-cyanophenylglycine moieties (e.g., JBI-802) inhibit LSD1 (IC₅₀ = 50 nM) and HDAC6/8 (IC₅₀ = 11–98 nM), showing promise in solid tumors .
Radiopharmaceutical Applications
The cyano group’s ability to coordinate technetium-99m enables PET tracer development for thrombosis imaging, leveraging the compound’s affinity for fibrin-rich regions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume